Cas no 476637-06-6 (3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine)

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine
- 5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine
- 5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-amine
- 5-amino-3-tert-butyl-1-(3-fluorophenyl)-1H-pyrazole
- AB19604
- ANW-73771
- CTK4J0185
- SureCN1012452
- SCHEMBL1012452
- 3-TERT-BUTYL-1-(3-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE
- AKOS005981944
- F31139
- MFCD04115097
- IAVMYZXRASMAQF-UHFFFAOYSA-N
- 476637-06-6
- DB-070842
- DTXSID10672974
- A827298
- 5-tert-Butyl-2-(3-fluorophenyl)-2H-pyrazol-3-amine
-
- MDL: MFCD04115097
- Inchi: InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3
- InChI Key: IAVMYZXRASMAQF-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=NN(C2=CC=CC(=C2)F)C(=C1)N
Computed Properties
- Exact Mass: 233.13300
- Monoisotopic Mass: 233.133
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- XLogP3: 3.4
Experimental Properties
- PSA: 43.84000
- LogP: 3.47230
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine Security Information
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005735-250mg |
5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine |
476637-06-6 | 95% | 250mg |
$315 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0035-250mg |
5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine |
476637-06-6 | 97% | 250mg |
¥2404.58 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0035-100mg |
5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine |
476637-06-6 | 97% | 100mg |
¥1643.86 | 2025-01-22 | |
abcr | AB357907-1g |
5-tert-Butyl-2-(3-fluorophenyl)-2H-pyrazol-3-amine; . |
476637-06-6 | 1g |
€694.20 | 2025-02-17 | ||
eNovation Chemicals LLC | Y1005735-1g |
5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine |
476637-06-6 | 95% | 1g |
$890 | 2024-07-28 | |
Alichem | A049005597-5g |
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine |
476637-06-6 | 95% | 5g |
$784.16 | 2023-09-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0035-1g |
5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine |
476637-06-6 | 97% | 1g |
¥6977.66 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0035-5g |
5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine |
476637-06-6 | 97% | 5g |
¥26214.33 | 2025-01-22 | |
eNovation Chemicals LLC | Y1005735-100mg |
5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine |
476637-06-6 | 95% | 100mg |
$230 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005735-25g |
5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine |
476637-06-6 | 95% | 25g |
$11225 | 2025-02-22 |
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine Related Literature
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
Additional information on 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine
Professional Introduction to 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 476637-06-6)
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 476637-06-6, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a tert-butyl group and a 3-fluorophenyl moiety contributes to its distinct chemical behavior, making it a valuable candidate for further exploration in synthetic and biological studies.
The molecular structure of 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine consists of a pyrazole core substituted with various functional groups. The pyrazole ring is a heterocyclic compound that is widely recognized for its versatility in medicinal chemistry. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of the tert-butyl group enhances the steric hindrance around the molecule, which can influence its binding affinity to biological targets. Additionally, the 3-fluorophenyl substituent introduces electronic effects that can modulate the reactivity and biological activity of the compound.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The fluorine atom in the 3-fluorophenyl group can significantly alter the electronic properties of the molecule, leading to increased lipophilicity and better cell membrane penetration. These characteristics make 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine a promising candidate for developing novel therapeutic agents.
The synthesis of 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors to form the pyrazole ring, followed by functionalization with the tert-butyl and 3-fluorophenyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high selectivity and efficiency in these transformations.
The pharmacological potential of 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine has been explored in several preclinical studies. Research indicates that this compound exhibits inhibitory activity against various enzymes and receptors involved in inflammatory pathways. The combination of the tert-butyl and 3-fluorophenyl groups appears to enhance its binding affinity to these targets, making it a potent candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine has shown promise in anticancer research. Studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. The unique structural features of the molecule allow it to interact with specific proteins and enzymes that are overexpressed in tumor cells, leading to their degradation or functional inhibition.
The development of novel drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their binding interactions with biological targets. These computational studies have been instrumental in optimizing the structure of 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine for improved pharmacological activity. By analyzing the interactions between the compound and its target proteins, researchers can identify key residues that contribute to its binding affinity and design analogs with enhanced efficacy.
The future prospects of 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine in pharmaceutical research are promising. Ongoing studies aim to further elucidate its mechanism of action and explore its potential in treating other diseases such as neurodegenerative disorders and infectious diseases. The compound's unique structural features make it a versatile scaffold for designing new therapeutic agents with improved pharmacokinetic properties.
In conclusion, 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 476637-06-6) is a significant compound with potential applications in drug development and medicinal chemistry. Its distinct structural features, including the presence of a tert-butyl group and a 3-fluorophenyl moiety, contribute to its unique chemical behavior and make it a valuable candidate for further exploration. The growing interest in fluorinated aromatic compounds and pyrazole derivatives underscores the importance of this compound in advancing pharmaceutical research.
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